CCT-251921

Descripción

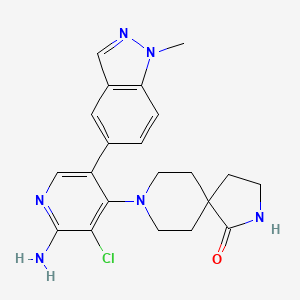

Structure

3D Structure

Propiedades

IUPAC Name |

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXPDLMACOGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Function of CCT-251921: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. By inhibiting CDK8 and CDK19, CCT-251921 modulates the expression of genes involved in critical cellular processes, most notably the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, particularly colorectal cancer. CCT-251921 has demonstrated significant anti-tumor activity in preclinical models, positioning it as a valuable tool for cancer research and a potential therapeutic agent. This document provides an in-depth overview of the function of CCT-251921, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

CCT-251921 exerts its biological effects through the direct inhibition of the kinase activity of CDK8 and CDK19.[1] These kinases are subunits of the Mediator complex's kinase module, which also includes Cyclin C and MED12. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.

The primary and most well-characterized downstream effect of CCT-251921 is the modulation of the Wnt/β-catenin signaling pathway. In many cancers, particularly colorectal cancers with mutations in the Adenomatous Polyposis Coli (APC) gene, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of genes that promote cell proliferation and survival. CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, CCT-251921 can suppress the transcription of Wnt target genes, leading to an anti-proliferative effect in cancer cells with a dysregulated Wnt pathway.

Another important downstream effector of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 can phosphorylate STAT1 at serine 727 (pSTAT1(Ser727)), which is a critical event for its full transcriptional activity. Inhibition of CDK8 by CCT-251921 leads to a reduction in pSTAT1(Ser727) levels, and this has been established as a robust pharmacodynamic biomarker of target engagement in both in vitro and in vivo studies.

Quantitative Data

The following tables summarize the key quantitative data for CCT-251921, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of CCT-251921

| Target/Assay | IC50 (nM) | Cell Line | Notes |

| CDK8 (biochemical) | 2.3 | - | LanthaScreen Binding Assay |

| CDK19 (biochemical) | 2.6 | - | LanthaScreen Binding Assay |

| Wnt Reporter Assay | 23 | LS174T | Constitutively active Wnt pathway (β-catenin mutant) |

| Wnt Reporter Assay | 20 | SW480 | Constitutively active Wnt pathway (APC mutant) |

| Wnt Reporter Assay | 29 | Colo205 | Constitutively active Wnt pathway (APC mutant) |

| Wnt Reporter Assay | 13 | PA-1 | Wnt ligand-dependent |

Table 2: In Vivo Efficacy of CCT-251921 in SW620 Xenograft Model

| Dosing Regimen | Tumor Growth Inhibition (%) | Day of Measurement |

| 30 mg/kg, once daily, oral | 54.2 | 15 |

Table 3: Pharmacokinetic Parameters of CCT-251921 in Mice (30 mg/kg, oral)

| Time Point | Plasma Concentration (μM) |

| 1 hour | 14.1 |

| 2 hours | 6.9 |

| 6 hours | 0.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CCT-251921 are provided below to facilitate reproducibility.

LanthaScreen Kinase Binding Assay for CDK8 and CDK19

This assay quantifies the binding affinity of CCT-251921 to its target kinases.

-

Reagents:

-

Recombinant human CDK8/CycC or CDK19/CycC

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

CCT-251921 (serially diluted in DMSO)

-

-

Procedure:

-

Prepare a 2X solution of kinase/antibody mix in Kinase Buffer A.

-

Prepare a 4X solution of the kinase tracer in Kinase Buffer A.

-

In a 384-well plate, add 4 µL of serially diluted CCT-251921.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for the tracer).

-

The ratio of the acceptor (tracer) to donor (Europium) emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

WNT/β-catenin Reporter Assay

This cell-based assay measures the effect of CCT-251921 on the transcriptional activity of the Wnt pathway.

-

Cell Lines:

-

LS174T, SW480, Colo205 (constitutively active Wnt signaling)

-

PA-1 (Wnt ligand-dependent)

-

-

Reagents:

-

TCF/LEF luciferase reporter construct (e.g., TOPflash)

-

Control reporter construct (e.g., FOPflash)

-

Transfection reagent

-

Luciferase assay substrate

-

CCT-251921 (serially diluted)

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with the TCF/LEF reporter and a control reporter vector using a suitable transfection reagent.

-

After 24 hours, treat the cells with a serial dilution of CCT-251921. For PA-1 cells, stimulate with Wnt3a conditioned media.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the TCF/LEF reporter activity to the control reporter activity.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

-

SW620 Colorectal Carcinoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of CCT-251921.

-

Animal Model:

-

Female athymic nude mice (e.g., NCr-nu/nu)

-

-

Cell Line:

-

SW620 human colorectal adenocarcinoma cells

-

-

Procedure:

-

Subcutaneously implant SW620 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer CCT-251921 orally at the desired dose and schedule (e.g., 30 mg/kg, once daily).

-

Monitor tumor volume (e.g., using caliper measurements) and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Western Blot for pSTAT1(Ser727)

This assay is used to confirm target engagement of CCT-251921 in cells or tumor tissue.

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSTAT1(Ser727), anti-total STAT1, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with CCT-251921 for the desired time. For tumor tissue, homogenize the excised tumors.

-

Lyse cells or homogenized tissue in lysis buffer on ice.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the pSTAT1(Ser727) signal to total STAT1 and the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by CCT-251921 and the general workflows of the described experiments.

Caption: CCT-251921 inhibits CDK8/19, impacting Wnt and STAT1 signaling.

Caption: Overview of key experimental workflows for CCT-251921 characterization.

References

CCT-251921: A Potent and Selective Dual Inhibitor of CDK8/CDK19 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers, particularly those driven by aberrant WNT signaling. This technical guide provides a comprehensive overview of CCT-251921, including its mechanism of action, biochemical and cellular activity, pharmacokinetic and pharmacodynamic properties, and its effects on key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its use in preclinical research and drug development.

Introduction

Cyclin-dependent kinases 8 (CDK8) and its paralog CDK19 are transcriptional regulators that form a module with Cyclin C, MED12, and MED13 within the larger Mediator complex.[1] This kinase module reversibly associates with the Mediator to influence the activity of RNA Polymerase II and various transcription factors, thereby modulating gene expression.[1][2] Notably, CDK8 has been identified as a putative oncogene in colorectal cancer and its expression is correlated with the activation of β-catenin, a central component of the WNT signaling pathway.[3][4]

CCT-251921 emerged from a structure-based drug design program aimed at optimizing a previously identified inhibitor, CCT251545.[3][5] It is a potent and selective dual inhibitor of CDK8 and CDK19, demonstrating improved pharmacokinetic properties and suitability for in vivo studies.[3][6] This document serves as a technical resource for researchers utilizing CCT-251921, providing detailed information on its characteristics and methodologies for its evaluation.

Mechanism of Action

CCT-251921 exerts its biological effects through the competitive inhibition of the ATP-binding sites of CDK8 and CDK19.[5] By blocking the kinase activity of these enzymes, CCT-251921 modulates the phosphorylation of their downstream substrates, which include transcription factors such as STAT1.[3][7] The inhibition of CDK8/19 leads to the downregulation of WNT pathway-responsive genes, highlighting its potential as a therapeutic agent in cancers with aberrant WNT signaling.[6][8]

Signaling Pathway

Caption: CCT-251921 inhibits CDK8/19, modulating transcription.

Quantitative Data

The following tables summarize the key quantitative data for CCT-251921.

Table 1: In Vitro Biochemical Activity

| Target | IC50 (nM) | Assay Type | Reference |

| CDK8 | 2.3 | Lanthascreen Binding Assay | [9] |

| CDK19 | 2.6 | Not Specified | [6] |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (nM) | Pathway | Reference |

| HEK293 (7dF3) | Luciferase Reporter | 5.0 ± 2.0 | WNT | [3] |

| LS174T | Luciferase Reporter | 23 ± 11 | WNT | [3] |

| MV4-11 | GI50 | 50 | Proliferation | [6] |

| LS174T | WNT Pathway Inhibition | - | WNT | [6][8] |

| SW480 | WNT Pathway Inhibition | - | WNT | [6][8] |

| Colo205 | WNT Pathway Inhibition | - | WNT | [6][8] |

| PA-1 | WNT Pathway Inhibition | - | WNT | [6][8] |

Table 3: In Vivo Efficacy

| Xenograft Model | Dosing | % Tumor Weight Reduction | Pharmacodynamic Marker | Reference |

| SW620 (colorectal) | 30 mg/kg q.d. (oral) | 54.2% (at day 15) | Inhibition of STAT1SER727 phosphorylation | [3][6] |

Table 4: Selectivity Profile

| Target Panel | Concentration Tested | Activity | Reference |

| 279 Kinases | 1 µM | Minimal activity | [6][8] |

| 55 Receptors & Ion Channels | 1 µM | Minimal activity | [6][8] |

| 29 Enzymes | 10 µM | Clear profile | [9] |

| 59 Receptors & Ion Channels | 10 µM | Clear profile | [9] |

| 32 CDK/cyclin pairs | - | Highly selective for CDK8/19 | [9] |

Experimental Protocols

CDK8/CDK19 Kinase Inhibition Assay (Lanthascreen Binding Assay)

This assay quantifies the binding affinity of CCT-251921 to its target kinases.

-

Principle: A competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

-

Materials:

-

Recombinant human CDK8/Cyclin C or CDK19/Cyclin C

-

Fluorescently labeled kinase tracer

-

Lanthanide-labeled antibody

-

CCT-251921

-

Assay buffer

-

-

Procedure:

-

Prepare serial dilutions of CCT-251921.

-

In a microplate, combine the kinase, tracer, and CCT-251921 at various concentrations.

-

Incubate to allow binding to reach equilibrium.

-

Add the lanthanide-labeled antibody.

-

Measure the FRET signal using a suitable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

WNT Pathway Reporter Assay

This cell-based assay measures the effect of CCT-251921 on WNT signaling.

-

Principle: Utilizes a cell line engineered with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Inhibition of the WNT pathway by CCT-251921 results in decreased luciferase expression.

-

Materials:

-

HEK293 or other suitable cells with a WNT reporter construct

-

CCT-251921

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with serial dilutions of CCT-251921.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure luminescence using a luminometer.

-

Determine IC50 values from the dose-response curve.

-

In Vivo Xenograft Study

This protocol outlines the evaluation of CCT-251921's anti-tumor efficacy in a mouse model.

-

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of CCT-251921 on tumor growth is assessed following oral administration.

-

Materials:

-

Immunocompromised mice (e.g., NCr athymic)

-

SW620 human colorectal carcinoma cells

-

CCT-251921 formulated for oral dosing

-

Vehicle control

-

-

Procedure:

-

Inject SW620 cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a predetermined size.

-

Randomize mice into treatment and control groups.

-

Administer CCT-251921 (e.g., 30 mg/kg) or vehicle orally, once daily (q.d.).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study (e.g., day 15), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.

-

For pharmacodynamic assessment, tumor lysates can be analyzed for pSTAT1SER727 levels by Western blot.[3]

-

Experimental Workflow

Caption: Workflow for the preclinical evaluation of CCT-251921.

Discussion and Future Directions

CCT-251921 has demonstrated potent and selective inhibition of CDK8 and CDK19, leading to the modulation of WNT signaling and anti-tumor efficacy in preclinical models of colorectal cancer.[3][6] Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies. However, some studies have raised concerns about potential off-target effects and systemic toxicity at high doses, suggesting that phosphorylation of STAT1 at serine 727 may not be a completely reliable pharmacodynamic marker for CDK8/19 inhibition.[10][11] Therefore, careful dose selection and the use of additional on-target biomarkers are recommended for future studies.

Further research is warranted to explore the full therapeutic potential of CCT-251921 in other cancer types where CDK8/19 and the WNT pathway are implicated. Combination studies with other targeted agents or immunotherapies could also be a promising avenue for future investigation. The detailed information provided in this guide should empower researchers to design and execute robust preclinical studies to further elucidate the role of CDK8/19 in health and disease and to evaluate the therapeutic utility of inhibitors like CCT-251921.

Conclusion

CCT-251921 is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19. Its ability to modulate WNT signaling and inhibit tumor growth in vivo makes it an important chemical probe for studying the biology of the Mediator complex and a potential lead for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive resource to support the ongoing research and development efforts in this field.

References

- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CCT-251921 | CDK | TargetMol [targetmol.com]

- 9. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]

- 10. mdpi.com [mdpi.com]

- 11. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT-251921: A Technical Guide to a Potent Dual Inhibitor of Mediator Kinase CDK8/19

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small molecule that dually inhibits the Mediator complex-associated kinases CDK8 and CDK19.[1][2] Originating from a cell-based screen for inhibitors of the Wnt signaling pathway, CCT-251921 was developed through a structure-based medicinal chemistry program to optimize the potency, pharmacokinetic, and pharmaceutical properties of an earlier lead compound.[2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and key experimental protocols associated with CCT-251921, intended for researchers and professionals in drug development.

Discovery and Optimization

The discovery of CCT-251921 began with the identification of CCT251545, a small molecule inhibitor of Wnt signaling, from a cell-based pathway screen.[1][2] Subsequent investigation identified the protein kinase paralogs CDK8 and CDK19 as the primary molecular targets of this chemical series.[1] Although potent, the initial lead compound CCT251545 required optimization of its metabolic stability and aqueous solubility to be suitable for extensive in vivo evaluation.[1]

A dedicated medicinal chemistry program was undertaken, employing structure-based design informed by X-ray crystallography of CCT251545 in complex with CDK8/cyclin C.[1] This led to the development of a 3,4,5-trisubstituted-2-aminopyridine series.[2] Through systematic analysis of physicochemical properties, researchers successfully engineered CCT-251921 (also referred to as compound 109 in the primary literature) with an optimal balance of in vitro potency, reduced metabolic clearance, minimized transporter-mediated biliary elimination, and improved pharmacokinetic properties, rendering it a suitable candidate for preclinical in vivo studies.[2][3]

Mechanism of Action

CCT-251921 exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are components of the "kinase module" of the large, multiprotein Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II.[2][3] The CDK8 module can associate with the core Mediator complex to influence the expression of specific gene programs involved in various cellular processes.

CDK8 has been identified as a putative oncogene, particularly in colorectal cancer, where its expression is correlated with the activation of β-catenin, a key transcriptional regulator in the Wnt signaling pathway.[2] By inhibiting CDK8 and CDK19, CCT-251921 potently suppresses Wnt pathway activity in cancer cell lines.[2][4] Furthermore, inhibition of CDK8 by CCT-251921 leads to a reduction in the phosphorylation of STAT1 on serine 727 (STAT1SER727), a modification that has been utilized as a pharmacodynamic biomarker of target engagement in both cellular and in vivo models.[2][3]

Preclinical Profile: Data Summary

CCT-251921 has been characterized through a range of in vitro and in vivo preclinical studies. The quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Target/Cell Line | Assay Type | Value | Reference |

| IC50 | CDK8 | Lanthascreen Binding Assay | 2.3 ± 0.8 nM | [4][5] |

| IC50 | CDK19 | Biochemical Assay | Equipotent to CDK8 | [2][3] |

| Cellular Activity | Wnt Pathway Inhibition | Reporter Assays | Potent inhibition in LS174T, SW480, Colo205, and PA-1 cells | [2][4] |

| Antiproliferative GI50 | MV4-11 (AML cells) | Resazurin Assay (72 hr) | Data available in cited literature | [4] |

Table 2: Selectivity Profile

| Panel Type | Number of Targets | Concentration Tested | Results | Reference |

| Kinase Panel | 279 Kinases | 1 µM | Minimal activity; weak inhibition of some CYPs | [4][5][6] |

| Receptors & Ion Channels | 59 Targets | 10 µM | Clear profile with limited activity | [5][6] |

| Enzymes | 55 Targets | 1 µM / 10 µM | Minimal activity observed | [4][5][6] |

Table 3: In Vivo Efficacy in SW620 Colorectal Carcinoma Xenograft Model

| Parameter | Value |

| Animal Model | Female NCr athymic mice with established APC-mutant SW620 xenografts |

| Treatment | CCT-251921 at 30 mg/kg, once daily (q.d.), oral administration |

| Duration | 15 days |

| Efficacy Outcome | 54.2% reduction in tumor weight at Day 15 vs. vehicle control |

| Pharmacodynamic Effect | Sustained inhibition of STAT1SER727 phosphorylation for >6 hours post-dose |

| Reference:[2][6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Key protocols used in the evaluation of CCT-251921 are outlined below.

Lanthascreen™ Kinase Binding Assay (for CDK8 Potency)

This assay quantifies the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

-

Reagents : Recombinant CDK8/CycC protein, a proprietary Alexa Fluor™ 647-labeled ATP competitive tracer, and terbium-labeled anti-tag antibody.

-

Procedure : CCT-251921 is serially diluted and incubated with the kinase and tracer in assay buffer.

-

Detection : The mixture is excited at 340 nm, and emissions are read at 495 nm (terbium) and 520 nm (tracer fluorescence).

-

Analysis : Inhibition of binding results in a decrease in the LANCE® FRET signal. IC50 values are calculated from the dose-response curve, representing the concentration of CCT-251921 required to displace 50% of the tracer.[5]

Cellular WNT Pathway Reporter Assay

This assay measures the functional inhibition of Wnt signaling in cancer cells.

-

Cell Lines : Human cancer cell lines with constitutively active Wnt signaling (e.g., APC-mutant SW480 or β-catenin mutant LS174T) containing a TCF/LEF-driven luciferase reporter construct.[2][4]

-

Procedure : Cells are seeded in multi-well plates and treated with a dilution series of CCT-251921 for a defined period (e.g., 24-72 hours).

-

Detection : Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferin-containing substrate.

-

Analysis : Luminescence values are normalized to cell viability (e.g., using a Resazurin assay) and plotted against inhibitor concentration to determine the IC50 for pathway inhibition.

In Vivo SW620 Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of CCT-251921 in a preclinical cancer model.

-

Model : SW620 human colorectal carcinoma cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., female NCr athymic).[2]

-

Treatment Initiation : Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

-

Dosing : CCT-251921 is formulated for oral gavage and administered daily at a specified dose (e.g., 30 mg/kg).[2]

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint : At the end of the study (e.g., 15 days), tumors are excised and weighed. For pharmacodynamic studies, tumor and plasma samples are collected at specific time points after the final dose to analyze biomarkers like STAT1SER727 phosphorylation via Western blot or ELISA.[2]

Development Workflow and Toxicity Profile

The progression of CCT-251921 followed a logical, stepwise workflow from initial discovery to a preclinical candidate. However, its development also highlighted important considerations regarding toxicity and biomarker selection.

Furthermore, this work questioned the reliability of STAT1SER727 phosphorylation as a specific pharmacodynamic biomarker for CDK8/19 activity, showing it can be induced by various stress stimuli in a CDK8/19-independent manner.[7][8] This illustrates the critical need for careful dose selection and robust, specific biomarker validation in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]

- 6. CCT-251921 | CDK | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT-251921 Target Validation: A Technical Guide to a Potent and Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core target validation studies of CCT-251921, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document provides a comprehensive overview of the key experiments, quantitative data, and signaling pathways involved in the validation of CCT-251921 as a modulator of the Mediator complex-associated kinases.

Introduction

CCT-251921 is a small molecule inhibitor that has demonstrated significant potential in preclinical studies.[1][2] It targets CDK8 and CDK19, components of the Mediator complex kinase module, which play a crucial role in regulating transcription.[3] Dysregulation of CDK8 and CDK19 has been implicated in various cancers, particularly those driven by aberrant WNT/β-catenin signaling.[4][5] This guide will provide a detailed examination of the scientific evidence supporting the mechanism of action and therapeutic potential of CCT-251921.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and selectivity of CCT-251921.

Table 1: In Vitro Potency and Selectivity of CCT-251921

| Target | Assay Type | IC50 (nM) | Selectivity Profile |

| CDK8 | Lanthascreen Binding Assay | 2.3 | Minimal activity against a panel of 279 kinases at 1 µM.[6][7] |

| CDK19 | Lanthascreen Binding Assay | Not explicitly quantified, but stated to have equipotent affinity to CDK8.[2] | Weak inhibition of CYPs. Minimal activity against 55 receptors and ion channels at 1 µM.[7][8] |

Table 2: Cellular Activity of CCT-251921 in WNT Pathway-Driven Cancer Cell Lines

| Cell Line | Cancer Type | WNT Pathway Status | Assay Type | IC50 (nM) |

| LS174T | Colorectal Carcinoma | β-catenin mutant | WNT Reporter Assay | 23 ± 11 |

| SW480 | Colorectal Carcinoma | APC mutant | WNT Reporter Assay | Data not quantified, but potent inhibition observed.[1][6] |

| Colo205 | Colorectal Carcinoma | APC mutant | WNT Reporter Assay | Data not quantified, but potent inhibition observed.[7] |

| PA-1 | Ovarian Teratocarcinoma | WNT ligand-dependent | WNT Reporter Assay | Data not quantified, but potent inhibition observed.[1][7] |

Table 3: In Vivo Efficacy of CCT-251921 in a Colorectal Carcinoma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |

| Female NCr athymic mice | SW620 (APC-mutant) | CCT-251921 (oral) | 30 mg/kg q.d. | 15 days | 54.2% reduction in tumor weight.[1][2] |

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of CCT-251921

| Parameter | Species | Value | Notes |

| STAT1SER727 Phosphorylation Inhibition | Mice (SW620 xenograft) | Maintained for >6 hours post-dose. | A pharmacodynamic biomarker of CDK8 inhibition.[1] |

| Plasma Concentrations (Total) | Mice | 14.1 µM (1h), 6.9 µM (2h), 0.8 µM (6h) at 30 mg/kg/day.[9] | These concentrations are significantly above the CDK8 IC50. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the biochemical potency of CCT-251921 against its primary targets, CDK8 and CDK19.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to the kinase is detected using a europium-labeled anti-tag antibody that binds to the kinase. The simultaneous binding of both the tracer and the antibody results in a high degree of Förster Resonance Energy Transfer (FRET).[10] Competitive inhibitors displace the tracer, leading to a loss of FRET.[11]

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[12]

-

Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer.

-

Prepare a 2X solution of the kinase/antibody mixture in 1X Kinase Buffer. The antibody is centrifuged prior to use to reduce aggregation.[10][12]

-

Prepare a serial dilution of CCT-251921 in 100% DMSO, followed by dilution in Kinase Buffer.[11]

-

-

Assay Procedure (384-well plate format):

-

Incubation and Plate Reading:

-

Data Analysis:

-

The Emission Ratio (665 nm / 615 nm) is calculated.

-

IC50 values are determined by fitting the dose-response curve of the inhibitor to a sigmoidal model.[11]

-

WNT/β-catenin Pathway Reporter Assay

This cell-based assay was used to measure the inhibitory effect of CCT-251921 on the WNT signaling pathway in cancer cell lines with constitutive pathway activation.

Principle: The assay utilizes a reporter cell line that contains a TCF/LEF transcriptional response element upstream of a luciferase reporter gene.[13][14] In cells with an active WNT pathway, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase gene.[4] Inhibition of the WNT pathway results in a decrease in luciferase activity.

Protocol (General):

-

Cell Seeding:

-

Seed the WNT reporter cell line (e.g., LS174T, SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of CCT-251921. A vehicle control (DMSO) is also included.[1]

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 16 hours or overnight).[13]

-

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

Luciferase activity is normalized to a control (e.g., constitutively expressed GFP or total protein concentration).

-

IC50 values are calculated from the dose-response curve.

-

SW620 Colorectal Carcinoma Xenograft Model

This in vivo model was used to evaluate the anti-tumor efficacy of CCT-251921.

Principle: The SW620 human colorectal adenocarcinoma cell line, which harbors an APC mutation leading to constitutive WNT pathway activation, is implanted into immunocompromised mice.[7][15] The growth of the resulting tumors is monitored following treatment with the test compound.

Protocol:

-

Cell Culture and Implantation:

-

SW620 cells are cultured under standard conditions.

-

A specific number of cells (e.g., 1 million) are injected subcutaneously into the flank of female NCr athymic mice.[16]

-

-

Tumor Growth and Treatment Initiation:

-

Tumor growth is monitored regularly.

-

Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

-

Drug Administration:

-

CCT-251921 is administered orally at a dose of 30 mg/kg, once daily (q.d.).[2] The vehicle control is administered to the control group.

-

-

Monitoring and Endpoint:

-

Pharmacodynamic Analysis:

-

Tumor and plasma samples can be collected at various time points after the final dose to measure drug concentration and the level of pharmacodynamic biomarkers such as phosphorylated STAT1SER727.[1]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to CCT-251921 target validation.

Caption: CCT-251921 inhibits CDK8/19, modulating WNT pathway transcription.

Caption: Workflow for the in vivo evaluation of CCT-251921 efficacy.

Discussion and Future Directions

The data presented in this guide provide a strong validation for CCT-251921 as a potent and selective inhibitor of CDK8 and CDK19. Its ability to inhibit the WNT signaling pathway in relevant cancer cell lines and to reduce tumor growth in an in vivo model highlights its therapeutic potential.

However, it is important to consider the potential for off-target effects and toxicity. Studies have suggested that at high doses, CCT-251921 may have off-target kinase activities that could contribute to systemic toxicity.[2][9] Furthermore, the reliability of STAT1SER727 phosphorylation as a specific pharmacodynamic biomarker for CDK8/19 inhibition has been questioned, as it can be influenced by other cellular stress signals.[2][9]

Future research should focus on:

-

Optimizing Dosing Regimens: Investigating alternative dosing schedules to maximize the therapeutic window and minimize toxicity.

-

Identifying Predictive Biomarkers: Discovering more robust and specific biomarkers of CDK8/19 inhibition and patient response.

-

Combination Therapies: Exploring the synergistic potential of CCT-251921 with other anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]

- 6. CCT-251921 | CDK | TargetMol [targetmol.com]

- 7. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. A local tumor microenvironment acquired super-enhancer induces an oncogenic driver in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of CCT-251921: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two closely related kinases that are components of the Mediator complex. The Mediator complex is a crucial regulator of transcription, and its dysregulation has been implicated in various diseases, including cancer. Understanding the precise selectivity profile of a kinase inhibitor is paramount for its development as a therapeutic agent, as off-target activities can lead to unforeseen side effects and toxicities. This technical guide provides an in-depth analysis of the selectivity profile of CCT-251921, detailing its on-target potency, broad off-target screening, and cellular selectivity, supported by comprehensive data tables, detailed experimental protocols, and pathway visualizations.

On-Target Potency

The primary targets of CCT-251921 are CDK8 and CDK19. The inhibitory activity of CCT-251921 against these kinases was determined using a biochemical Lanthascreen™ binding assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the inhibitor.

Table 1: On-Target Inhibitory Potency of CCT-251921

| Target | IC50 (nM) |

| CDK8 | 2.3 ± 0.8 |

| CDK19 | 2.6 |

Data represents the mean ± standard deviation from multiple experiments.

Off-Target Selectivity Profiling

To assess the selectivity of CCT-251921, it was screened against a broad range of kinases, as well as a panel of other enzymes and receptors/ion channels. This comprehensive profiling is essential to identify potential off-target interactions that could contribute to the compound's overall biological activity and safety profile.

Kinase Selectivity

CCT-251921 was initially screened at a concentration of 1 µM against a panel of 279 kinases by Millipore. For kinases where greater than 50% inhibition was observed, IC50 values were subsequently determined. Further kinome-wide selectivity was assessed in a later study using the KINOMEscan™ platform, which measures the binding of the compound to 468 kinases at a concentration of 1 µM.

A study by Chen et al. (2019) using KINOMEscan at a 2 µM concentration of CCT-251921 (referred to as Cmpd3 in the study) identified several potential off-target kinases.[1] This study suggested that observed toxicities at high doses of CCT-251921 in some in vivo models might be attributable to these off-target effects rather than on-target inhibition of CDK8/19.[1]

Table 2: Off-Target Kinase Selectivity of CCT-251921 (KINOMEscan™)

| Kinase | Percent of Control (%) @ 2 µM |

| PIKFYVE | 0 |

| JNK1 | 2 |

| STK16 | 3 |

| GSK3B | 10 |

| GSK3A | 11 |

% of control represents the remaining kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition.

Enzyme and Receptor/Ion Channel Selectivity

CCT-251921 was also profiled at a concentration of 10 µM against a panel of 29 enzymes and 59 receptors and ion channels by CEREP. The compound showed a generally clean profile with minimal activity against most targets in these panels, indicating a low propensity for off-target effects on these protein classes at the tested concentration.

Cellular Selectivity and Pathway Analysis

To confirm that the potent biochemical inhibition of CDK8 and CDK19 translates to a selective effect in a cellular context, CCT-251921 was evaluated in cellular assays, including a WNT signaling reporter assay and in cell lines with genetic knockout of CDK8 and CDK19.

The WNT signaling pathway is a key pathway regulated by CDK8. CCT-251921 demonstrated potent inhibition of a WNT reporter in the LS174T human colorectal cancer cell line, which has a constitutively active WNT pathway due to a β-catenin mutation.[2]

Furthermore, the selectivity of CCT-251921 was confirmed using CDK8/19 double knockout (dKO) cells. The effects of the compound on downstream signaling pathways were abrogated in the dKO cells, providing strong evidence that its cellular activity is mediated through the inhibition of CDK8 and CDK19.

One of the proposed pharmacodynamic biomarkers for CDK8/19 inhibition is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727). However, the study by Chen et al. (2019) suggests that pSTAT1 S727 may not be a reliable biomarker, as its phosphorylation can be induced by various stimuli in a CDK8/19-independent manner.[1]

dot

Caption: CCT-251921 inhibits CDK8/19, which in turn can affect the WNT signaling pathway.

Experimental Protocols

Lanthascreen™ Eu Kinase Binding Assay (for CDK8/19)

This TR-FRET based assay measures the binding of the test compound to the ATP site of the kinase.

Materials:

-

CDK8/Cyclin C or CDK19/Cyclin C enzyme

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Test compound (CCT-251921) serially diluted in DMSO

-

384-well microplates

Procedure:

-

Prepare a kinase/antibody mix in assay buffer.

-

Add 2 µL of the kinase/antibody mix to the wells of a 384-well plate.

-

Add 1 µL of the serially diluted test compound to the wells.

-

Incubate the plate for 20 minutes at room temperature.

-

Add 2 µL of the tracer to the wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a suitable TR-FRET plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

dot

Caption: Workflow for the Lanthascreen™ kinase binding assay.

Kinase Panel Screening (Millipore)

This is a radiometric assay that measures the phosphorylation of a substrate by the kinase.

General Protocol:

-

Kinase reactions are performed in a final volume of 25 µL containing:

-

Kinase buffer

-

Test compound (CCT-251921) at 1 µM

-

Kinase enzyme

-

Substrate (specific for each kinase)

-

[γ-³³P]ATP at the Km for each respective kinase

-

-

Reactions are initiated by the addition of Mg/ATP.

-

Plates are incubated for a specified time at room temperature.

-

Reactions are stopped by the addition of 3% phosphoric acid.

-

A 10 µL aliquot of the reaction is spotted onto a filtermat.

-

The filtermat is washed to remove unincorporated [γ-³³P]ATP.

-

The amount of incorporated radioactivity is determined by scintillation counting.

-

The percentage of kinase inhibition is calculated relative to a DMSO control.

Cellular WNT Reporter Assay (LS174T)

This assay measures the activity of the WNT signaling pathway in cells.

Materials:

-

LS174T cells stably expressing a TCF/LEF-driven luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound (CCT-251921) serially diluted in DMSO.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

Procedure:

-

Seed LS174T reporter cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CCT-251921.

-

Incubate for the desired period (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

dot

Caption: Workflow for the cellular WNT reporter assay.

Conclusion

CCT-251921 is a highly potent and selective inhibitor of the Mediator kinases CDK8 and CDK19. Biochemical and cellular assays demonstrate its low nanomolar potency against its primary targets. While broad off-target screening against a large number of kinases, enzymes, and receptors/ion channels reveals a generally clean profile, more recent and extensive kinome scanning has identified potential off-target kinases that may contribute to toxicity at higher concentrations. The use of CDK8/19 knockout cell lines has been instrumental in confirming the on-target cellular mechanism of action of CCT-251921. This comprehensive selectivity profile provides a critical foundation for the further development and therapeutic application of CCT-251921 and next-generation CDK8/19 inhibitors. Careful dose selection and monitoring for potential off-target effects will be crucial in future preclinical and clinical investigations.

References

CCT-251921 (CAS RN: 1607837-31-9): A Technical Guide to a Potent Dual Inhibitor of CDK8 and CDK19

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent, selective, and orally bioavailable small molecule that acts as a dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various diseases, particularly in cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of CCT-251921, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1607837-31-9 | [1][2] |

| Molecular Formula | C₂₁H₂₃ClN₆O | [1] |

| Molecular Weight | 410.91 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | >25 mg/mL in DMSO | [1] |

Mechanism of Action

CCT-251921 exerts its biological effects through the potent and selective inhibition of the kinase activity of CDK8 and CDK19. These kinases are the enzymatic subunits of the Mediator complex's kinase module, which plays a critical role in regulating the transcription of a subset of genes, including those involved in the Wnt/β-catenin signaling pathway.[2] By inhibiting CDK8 and CDK19, CCT-251921 can modulate the expression of genes that are aberrantly activated in certain cancers, particularly those with mutations in the Wnt pathway, such as colorectal cancer.[2]

Signaling Pathway

The primary signaling pathway modulated by CCT-251921 is the Wnt/β-catenin pathway. In the "off" state of this pathway, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, CCT-251921 can suppress the transcription of Wnt target genes, even in the presence of an activating signal.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CCT-251921.

Quantitative Data

In Vitro Potency

| Target | Assay | IC₅₀ (nM) | Reference |

| CDK8 | Lanthascreen™ Binding Assay | 2.3 | [1][2] |

| CDK19 | Lanthascreen™ Binding Assay | 2.6 | [1] |

Cellular Activity

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| LS174T (colorectal carcinoma) | Wnt Reporter Assay | IC₅₀ | 0.023 | |

| SW480 (colorectal adenocarcinoma) | Wnt Reporter Assay | IC₅₀ | - | [2] |

| Colo205 (colorectal adenocarcinoma) | Wnt Reporter Assay | IC₅₀ | - | [2] |

| PA-1 (ovarian teratocarcinoma) | Wnt Reporter Assay | IC₅₀ | - | [2] |

| MV4-11 (acute myeloid leukemia) | Resazurin Assay | GI₅₀ | 0.05 | [2] |

In Vivo Efficacy

| Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |

| SW620 (colorectal adenocarcinoma) Xenograft | CCT-251921 | 30 mg/kg, once daily, oral | 54.2% reduction in tumor weight at day 15 | [2] |

Experimental Protocols

Lanthascreen™ Eu Kinase Binding Assay for CDK8

This protocol is a representative method for determining the IC₅₀ of CCT-251921 against CDK8.

Materials:

-

CDK8/cyclin C, active (Invitrogen)

-

LanthaScreen™ Eu-anti-GST Antibody (Invitrogen)

-

Kinase Tracer 236 (Invitrogen)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

CCT-251921

-

384-well plate (white, low-volume)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of CCT-251921 in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compound series in 1X Kinase Buffer A to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reagent Preparation:

-

Prepare a 2X Kinase/Antibody solution by diluting CDK8/cyclin C and Eu-anti-GST antibody in 1X Kinase Buffer A.

-

Prepare a 2X Tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the diluted CCT-251921 or DMSO control to the wells of the 384-well plate.

-

Add 5 µL of the 2X Kinase/Antibody solution to all wells.

-

Add 5 µL of the 2X Tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the CCT-251921 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the Lanthascreen™ CDK8 binding assay.

TCF/LEF Luciferase Reporter Assay

This protocol describes a representative method for assessing the inhibitory effect of CCT-251921 on Wnt/β-catenin signaling in cancer cell lines.

Materials:

-

SW480 or LS174T cells

-

TCF/LEF luciferase reporter vector (e.g., TOPflash)

-

Control vector with a constitutively active promoter driving Renilla luciferase expression

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

CCT-251921

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed SW480 or LS174T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CCT-251921 or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the CCT-251921 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo SW620 Xenograft Model

This is a representative protocol for evaluating the in vivo efficacy of CCT-251921.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

SW620 human colorectal adenocarcinoma cells

-

Matrigel

-

CCT-251921

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of SW620 cells (e.g., 5 x 10⁶ cells) in a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer CCT-251921 orally, once daily, at the desired dose (e.g., 30 mg/kg).

-

Administer the vehicle to the control group following the same schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the animals daily.

-

-

Study Termination and Analysis:

-

At the end of the study (e.g., after 15 days), euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

-

Conclusion

CCT-251921 is a valuable research tool for investigating the roles of CDK8 and CDK19 in health and disease. Its potency, selectivity, and oral bioavailability make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the Mediator complex-associated kinases, particularly in the context of Wnt-driven cancers. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities of this promising inhibitor.

References

Methodological & Application

Application Notes and Protocols for CCT-251921 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex and are implicated in the regulation of transcription, particularly in pathways critical to cancer cell proliferation and survival, such as the Wnt/β-catenin signaling pathway.[1][2][3] CCT-251921 has demonstrated efficacy in various cancer cell lines, particularly those with a dependency on the Wnt signaling pathway.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of CCT-251921.

Quantitative Data Summary

The following tables summarize the in vitro potency and antiproliferative activity of CCT-251921.

Table 1: Biochemical Potency of CCT-251921

| Target | Assay Type | IC₅₀ (nM) |

| CDK8 | Lanthascreen Binding Assay | 2.3 ± 0.8 nM |

| CDK19 | Lanthascreen Binding Assay | 2.6 nM |

Data sourced from MedchemExpress and the Chemical Probes Portal.[1][4]

Table 2: Antiproliferative Activity of CCT-251921

| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) |

| MV4-11 | Acute Myeloid Leukemia | Resazurin Assay | GI₅₀ | 0.05 |

Data sourced from MedchemExpress.[1]

Table 3: Wnt Pathway Inhibition in Cancer Cell Lines

| Cell Line | Wnt Pathway Status | Assay Type | Expected Outcome |

| LS174T | β-catenin mutant | TCF/LEF Reporter Assay | Potent inhibition of reporter activity |

| SW480 | APC mutant | TCF/LEF Reporter Assay | Potent inhibition of reporter activity |

| Colo205 | APC mutant | TCF/LEF Reporter Assay | Potent inhibition of reporter activity |

| PA-1 | Wnt ligand-dependent | TCF/LEF Reporter Assay | Potent inhibition of reporter activity |

Information sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflows

Wnt/β-catenin Signaling Pathway and Inhibition by CCT-251921

Caption: CCT-251921 inhibits CDK8/19, modulating Wnt/β-catenin signaling.

Experimental Workflow: Wnt/β-catenin Reporter Assay

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Experimental Workflow: Antiproliferation Assay

Caption: Workflow for the resazurin-based antiproliferation assay.

Detailed Experimental Protocols

Wnt/β-catenin Signaling TCF/LEF Luciferase Reporter Assay

This protocol is designed to measure the effect of CCT-251921 on the Wnt/β-catenin signaling pathway in a cellular context.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization)

-

Lipofectamine 2000 or a similar transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Wnt3a conditioned media or recombinant Wnt3a, or Lithium Chloride (LiCl)

-

CCT-251921

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete DMEM.[5] Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A common ratio is 100 ng of TCF/LEF reporter plasmid and 10 ng of control plasmid per well.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of CCT-251921 in assay medium (DMEM with 0.5% FBS).

-

Remove the transfection medium and add 90 µL of fresh assay medium containing the desired concentrations of CCT-251921 to the wells.

-

Incubate for 1-2 hours.

-

-

Pathway Stimulation:

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[5][7]

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis: Normalize the TCF/LEF luciferase signal to the control (Renilla) luciferase signal. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.

Antiproliferative Resazurin-Based Cell Viability Assay

This assay determines the effect of CCT-251921 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, LS174T, SW480)

-

Appropriate cell culture medium (e.g., RPMI-1640 for MV4-11) with 10% FBS and 1% Penicillin-Streptomycin

-

CCT-251921

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-40,000 cells/well for suspension cells) in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of CCT-251921 in the appropriate culture medium.

-

Add the diluted compound to the wells. The final volume in each well should be 200 µL.

-

Include vehicle-treated control wells and wells with medium only for background measurement.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.

-

Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[8][9]

-

Data Analysis: Subtract the background fluorescence from all measurements. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Western Blot for STAT1 Ser727 Phosphorylation

This protocol is used to assess the pharmacodynamic effect of CCT-251921 by measuring the phosphorylation of its downstream target, STAT1.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and plates

-

CCT-251921

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of CCT-251921 for a specified time (e.g., 2-6 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT1.

-

-

Data Analysis: Quantify the band intensities and determine the ratio of phospho-STAT1 to total STAT1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. p-care.eu [p-care.eu]

- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

CCT-251921 Cell-Based Assay Guide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

CCT-251921 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with a reported IC50 of 2.3 nM for CDK8.[1] This small molecule has demonstrated significant activity in preclinical models by modulating the WNT signaling pathway and inhibiting STAT1 phosphorylation. These application notes provide a comprehensive guide to utilizing CCT-251921 in various cell-based assays to probe its biological activity and therapeutic potential.

Mechanism of Action: CCT-251921 primarily exerts its effects through the inhibition of the kinase activity of CDK8 and CDK19. These kinases are components of the Mediator complex, a key regulator of transcription. By inhibiting CDK8/19, CCT-251921 can modulate the expression of genes regulated by various signaling pathways, most notably the WNT/β-catenin pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1]

Furthermore, CCT-251921 has been shown to inhibit the phosphorylation of STAT1 at serine 727 (SER727), a post-translational modification linked to the transcriptional activity of STAT1.[1] This activity provides a useful pharmacodynamic biomarker for assessing the engagement of CCT-251921 with its target in a cellular context.

Key Applications:

-

WNT Signaling Pathway Inhibition: CCT-251921 can be used to study the role of CDK8/19 in cancers with aberrant WNT signaling. Reporter gene assays in cell lines with mutations in WNT pathway components (e.g., APC or β-catenin) are effective for quantifying the inhibitory activity of CCT-251921.

-

Antiproliferative Activity: The compound's ability to inhibit the growth of various cancer cell lines can be assessed using standard cell viability and proliferation assays.

-

Target Engagement Biomarker Analysis: The phosphorylation status of STAT1 at SER727 can be monitored by Western blotting to confirm the cellular activity of CCT-251921.

-

CDK8/19-dependent Transcription Analysis: Quantitative PCR (qPCR) can be employed to measure changes in the expression of CDK8/19 target genes following treatment with CCT-251921.

Data Presentation

Table 1: In Vitro Potency of CCT-251921

| Target | Assay Type | IC50 (nM) | Reference |

| CDK8 | Biochemical | 2.3 | [1] |

| CDK19 | Biochemical | Not Reported |

Table 2: Cellular Activity of CCT-251921 in WNT Pathway-Driven Reporter Assays

| Cell Line | Cancer Type | WNT Pathway Status | Assay Type | IC50 (nM) | Reference |

| LS174T | Colorectal Carcinoma | β-catenin mutant | Luciferase Reporter | Not Reported | [1] |

| SW480 | Colorectal Carcinoma | APC mutant | Luciferase Reporter | Not Reported | [1] |

| Colo205 | Colorectal Carcinoma | APC mutant | Luciferase Reporter | Not Reported | [1] |

| PA-1 | Ovarian Teratocarcinoma | WNT ligand-dependent | Luciferase Reporter | Not Reported | [1] |

Table 3: Antiproliferative Activity of CCT-251921 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Reference |

| SW620 | Colorectal Carcinoma | Not Specified | Not Reported | |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | 0.05 |

Experimental Protocols

Protocol 1: WNT Signaling Reporter Assay

This protocol is designed to measure the effect of CCT-251921 on the activity of the WNT signaling pathway using a luciferase-based reporter assay in cancer cell lines with constitutive WNT pathway activation.

Materials:

-

WNT-reporter cell line (e.g., LS174T, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

CCT-251921 stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of CCT-251921 in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Add the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase signal of treated wells to the vehicle control wells. Plot the normalized values against the logarithm of the CCT-251921 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT1 (Ser727)

This protocol describes the detection of phosphorylated STAT1 at Ser727 in cells treated with CCT-251921 as a measure of target engagement.

Materials:

-

Cancer cell line of interest (e.g., SW620)

-

Complete cell culture medium

-

CCT-251921 stock solution (in DMSO)

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Mouse anti-total STAT1

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of CCT-251921 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT1 or a loading control protein (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT1 to total STAT1 for each treatment condition and normalize to the vehicle control.

Protocol 3: CDK8/19 Inhibition by qPCR

This protocol, adapted from Porte et al. (2019), measures the inhibition of CDK8/19-dependent gene expression in response to CCT-251921 treatment in HEK293 cells.

Materials:

-

HEK293 cells

-

DMEM with 10% FBS

-

CCT-251921 stock solution (in DMSO)

-

12-well tissue culture plates

-

TNFα

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target genes (e.g., NF-κB responsive genes) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed HEK293 cells in 12-well plates at a density of 3 x 10^5 cells/well in 1 mL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with a range of CCT-251921 concentrations (e.g., 0.3 nM to 1 µM) or vehicle control for 1 hour.

-

Stimulation: Add TNFα to a final concentration of 10 ng/mL to induce the expression of NF-κB target genes. Incubate for an additional 2 hours.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA according to the manufacturers' protocols.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated, TNFα-stimulated control. Determine the IC50 of CCT-251921 for the inhibition of target gene expression.

Mandatory Visualization

Caption: CCT-251921 inhibits CDK8/19, modulating WNT signaling.

Caption: CCT-251921 inhibits CDK8-mediated STAT1 Ser727 phosphorylation.

Caption: General workflow for CCT-251921 cell-based assays.

References

Application Notes and Protocols for CCT-251921 in Cell Culture